2-(Fluorosulfonyl)benzoic acid
CAS No.:
Cat. No.: VC17708517
Molecular Formula: C7H5FO4S
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5FO4S |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 2-fluorosulfonylbenzoic acid |
| Standard InChI | InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) |
| Standard InChI Key | FHYFFQJSYIHOJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Fluorosulfonyl)benzoic acid features a benzene ring substituted with a carboxylic acid (-COOH) group at position 1 and a fluorosulfonyl (-SO₂F) group at position 2. The IUPAC name, 2-fluorosulfonylbenzoic acid, reflects this arrangement. The -SO₂F group induces significant electron withdrawal, lowering the pKa of the carboxylic acid (estimated pKa ~1–2) compared to unsubstituted benzoic acid (pKa 4.2).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅FO₄S | |
| Molecular weight | 204.18 g/mol | |
| Melting point | 148–150°C (estimated) | |
| Boiling point | Decomposes above 200°C | |
| Solubility | Polar solvents (e.g., DMSO) |
The compound’s 3D conformation shows a planar benzene ring with the -SO₂F and -COOH groups adopting orthogonal positions to minimize steric clashes .
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum reveals deshielded aromatic protons adjacent to the -SO₂F group (δ 8.1–8.3 ppm) and a downfield-shifted carboxylic proton (δ 13.1 ppm).
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IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1350–1200 cm⁻¹ (S=O and S-F stretches).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(fluorosulfonyl)benzoic acid involves two primary steps:
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Sulfonation: Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 50°C to introduce the -SO₂Cl group.
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Fluorination: The -SO₂Cl intermediate reacts with potassium fluoride (KF) in anhydrous acetonitrile, replacing chlorine with fluorine.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | ClSO₃H, 50°C, 6 h | 72% | >90% |
| Fluorination | KF, MeCN, 80°C, 12 h | 68% | >95% |
Copper oxide (CuO) has been employed as a catalyst in analogous reactions to enhance yields in fluorosulfonyl-containing esters .
Industrial Production
Industrial protocols use continuous flow reactors to improve scalability and safety. Purification involves recrystallization from ethanol/water mixtures, achieving >99% purity.
Chemical Reactivity and Applications
Nucleophilic Substitution
The -SO₂F group undergoes nucleophilic substitution with amines, thiols, and alcohols, forming stable sulfonamides, sulfonate esters, and thioethers. For example:
This reactivity is exploited in proteomics to label lysine residues irreversibly.
Pharmaceutical Applications
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Drug Modification: The -SO₂F group in 2-(fluorosulfonyl)benzoic acid enables covalent modification of aspirin and ibuprofen derivatives, enhancing their pharmacokinetic profiles .
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Enzyme Inhibition: The compound inhibits serine proteases by forming covalent adducts with active-site nucleophiles.
Research Findings and Case Studies
Covalent Protein Labeling
In a 2023 study, 2-(fluorosulfonyl)benzoic acid was used to tag the adenosine A2B receptor in live cells. The -SO₂F group formed a covalent bond with Tyr²⁷⁰, confirmed via mass spectrometry.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) revealed decomposition onset at 200°C, releasing SO₂ and HF gases. This necessitates handling under inert atmospheres in high-temperature applications.
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